molecular formula C15H19N3O2S B4021636 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Cat. No. B4021636
M. Wt: 305.4 g/mol
InChI Key: ODHWWNRHLAYZSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole compounds, including those similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide, often involves cyclization reactions of appropriate precursors. For instance, microwave-assisted facile synthesis techniques have been employed to synthesize Schiff’s bases containing thiadiazole scaffolds, showcasing a method that could potentially be adapted for synthesizing this compound derivatives. These methods offer a solvent-free, efficient pathway to obtain thiadiazole compounds with high yields and significant biological activity (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, which confirm the presence of the thiadiazole ring and the substituted functional groups. These structural features are critical for the compound's biological and chemical properties. Spectral data provide insights into the electronic and spatial configuration of the molecule, essential for understanding its reactivity and interaction with biological targets (Muğlu et al., 2018).

Chemical Reactions and Properties

Thiadiazole compounds are known for their reactivity towards various chemical reagents, leading to a wide range of chemical reactions. These reactions include cyclization, N-alkylation, and sulfonation, providing a pathway to synthesize a diverse set of derivatives with varied biological and chemical properties. The chemical behavior of these compounds is significantly influenced by the nature of substituents on the thiadiazole ring, which can be tailored to achieve desired reactivity and selectivity (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including this compound, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography, providing information on the compound's stability, solubility, and suitability for formulation in pharmaceutical applications (Han et al., 2009).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are significantly influenced by their molecular structure. The presence of the thiadiazole ring imparts these compounds with unique chemical behaviors, such as the ability to act as ligands in coordination chemistry, their redox characteristics, and their potential biological activities. Studies on thiadiazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting the importance of chemical properties analysis in the development of new therapeutic agents (Farooqi et al., 2018).

Mechanism of Action

Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its ability to interact with specific biological targets, which in turn would depend on its molecular structure .

Safety and Hazards

Without specific safety data, it’s difficult to assess the potential hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10(2)9-13-17-18-15(21-13)16-14(19)11(3)20-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWWNRHLAYZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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